Product packaging for D-Galactose(Cat. No.:CAS No. 10257-28-0)

D-Galactose

Cat. No.: B084031
CAS No.: 10257-28-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-SVZMEOIVSA-N
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Description

Significance of D-Galactose as a Monosaccharide in Biological Systems

This compound is a C-4 epimer of D-Glucose, meaning they differ only in the orientation of the hydroxyl group at the fourth carbon. carbomer.comfiveable.me This seemingly minor structural difference has profound implications for its metabolic pathway and biological roles. carbomer.com It is a key component of lactose, the primary sugar in milk, and is also found in glycolipids and glycoproteins, which are essential for cell recognition and signaling processes. fiveable.mewisdomlib.orgnstchemicals.com

In the body, this compound is primarily metabolized in the liver through the Leloir pathway, which converts it into glucose-1-phosphate, a molecule that can then enter glycolysis to produce energy. fiveable.meitwreagents.comitwreagents.com Beyond its role in energy metabolism, this compound is a crucial building block for the synthesis of various important biomolecules. It is a component of glycoproteins found in nervous tissue, earning it the nickname "brain sugar." itwreagents.comitwreagents.comlibretexts.org Furthermore, it is essential for the synthesis of glycosaminoglycans (GAGs), which are major components of the extracellular matrix. frontiersin.org

The biological importance of this compound is underscored by the genetic disorder galactosemia, where a deficiency in the enzymes of the Leloir pathway leads to the accumulation of galactose and its metabolites, causing severe health issues. itwreagents.com This highlights the critical need for the proper metabolism and utilization of this monosaccharide.

Overview of this compound Research Trajectories

The trajectory of this compound research has evolved significantly over time. Initially, research focused on its fundamental role in metabolism and as a constituent of lactose. bidmc.org However, a pivotal shift occurred with the discovery that chronic administration of this compound to animals could induce changes that mimic accelerated aging. nih.govcapes.gov.br This finding established the this compound-induced aging model as a widely used tool in gerontology research. researchgate.netfrontiersin.org

This animal model exhibits many characteristics of natural aging, including neurological impairment, decreased antioxidant enzyme activity, and a weakened immune response. nih.govcapes.gov.br Subsequent research has delved into the mechanisms underlying these effects, with a significant focus on two key areas: oxidative stress and the formation of advanced glycation end-products (AGEs). nih.govcapes.gov.brnih.govmdpi.com this compound is a reducing sugar, meaning it can react non-enzymatically with proteins, lipids, and nucleic acids to form AGEs. nih.govmdpi.com The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of various age-related diseases. mdpi.combiorxiv.org

Current research continues to explore the multifaceted roles of this compound. It is used to induce cellular senescence in various cell types to study the molecular pathways of aging. aging-us.comresearchgate.netatlantis-press.comnih.govmdpi.com Furthermore, its role in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease is an active area of investigation. frontiersin.orgnih.gov Researchers are also exploring the potential of this compound and its derivatives in drug delivery and as diagnostic tools. ontosight.aimdpi.com

Scope and Academic Focus of the Research Outline

This article will provide a focused examination of this compound within the context of biomedical research. The primary academic focus will be on its role as a tool to investigate fundamental biological processes, particularly cellular senescence, neurodegeneration, and the formation of advanced glycation end-products. The discussion will be grounded in established research findings and will not venture into clinical applications or therapeutic recommendations.

The scope is strictly limited to the biochemical and cellular implications of this compound as observed in research settings. The following sections will delve into the specifics of this compound metabolism, its function in the synthesis of complex biomolecules, and its detailed application as a research model. The aim is to provide a thorough and scientifically accurate overview of this compound's significance in advancing our understanding of health and disease at a molecular level.

Interactive Data Table: Key Research Areas of this compound

Research AreaKey Findings and ApplicationsRelevant Compounds
Aging Models Induces accelerated aging in animal models, characterized by oxidative stress, inflammation, and cognitive decline. nih.govcapes.gov.brresearchgate.netfrontiersin.org Used to study cellular senescence in vitro. aging-us.comresearchgate.netatlantis-press.comThis compound, Advanced Glycation End-products (AGEs), Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px) nih.govnih.gov
Neurodegeneration This compound exposure in animal models leads to neurodegeneration, memory loss, and neuronal apoptosis. frontiersin.orgnih.gov Used to model aspects of Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgThis compound, Caspases, Malondialdehyde (MDA) nih.gov
Glycobiology A fundamental component of glycoproteins, glycolipids, and glycosaminoglycans. fiveable.melibretexts.orgfrontiersin.org Essential for cell recognition and signaling. nstchemicals.comThis compound, Lactose, Glucose-1-phosphate, UDP-Galactose fiveable.mebidmc.org
Advanced Glycation End-products (AGEs) As a reducing sugar, this compound contributes to the formation of AGEs, which are implicated in diabetic complications and aging. nih.govmdpi.comfrontiersin.orgThis compound, D-Glucose, D-Fructose biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B084031 D-Galactose CAS No. 10257-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
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InChI Key

WQZGKKKJIJFFOK-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID001015860
Record name D-​Galactopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Galactose
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Vapor Pressure

0.00000002 [mmHg]
Record name D-Galactose
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CAS No.

10257-28-0, 59-23-4
Record name D-Galactopyranose
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Record name D-Galactose
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Record name Galactose
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D Galactose Metabolism and Biochemical Pathways

The Leloir Pathway: A Central Metabolic Route for D-Galactose

The Leloir pathway is the main pathway for this compound catabolism. wikipedia.orgwikipedia.org It comprises four key enzymatic steps that facilitate the conversion of galactose to a usable form of glucose. eyewiki.orgmedlink.com

Galactose Mutarotase (B13386317) (GALM), also known as aldose 1-epimerase, is the enzyme that catalyzes the initial step in the Leloir pathway. ebi.ac.ukwikipedia.org Its primary function is the interconversion of the anomeric forms of this compound. uniprot.orguniprot.org

In solution, this compound exists as two different stereoisomers, or anomers, known as α-D-galactose and β-D-galactose. asm.orgsci-hub.se These anomers differ in the orientation of the hydroxyl group at the first carbon atom. sci-hub.se The enzyme galactokinase, which catalyzes the subsequent step in the Leloir pathway, is specific for the α-D-galactose anomer. asm.orgnih.gov Galactose mutarotase facilitates the conversion of the β-anomer, which is the form of galactose released from the hydrolysis of lactose, into the α-anomer, ensuring a continuous supply of the correct substrate for the pathway to proceed. nih.govtuscany-diet.net The reaction is reversible, allowing the enzyme to maintain the equilibrium between the two anomeric forms. uniprot.orguniprot.org

By providing the necessary α-D-galactose substrate, GALM effectively initiates the entire Leloir pathway. ebi.ac.ukresearchgate.netnih.gov Without this anomeric conversion, the subsequent phosphorylation by galactokinase would be severely limited, thereby halting the metabolism of galactose. asm.orgnih.gov Therefore, the activity of galactose mutarotase is essential for the efficient entry of dietary and endogenously produced galactose into this central metabolic route. nih.gov

Galactokinase (GALK) is a phosphotransferase enzyme that catalyzes the second and committed step of the Leloir pathway. wikipedia.orgcreative-enzymes.com This step involves the phosphorylation of α-D-galactose. wikipedia.orgnih.gov

GALK facilitates the transfer of a phosphate (B84403) group from an ATP molecule to the first carbon of α-D-galactose. wikipedia.orgcreative-enzymes.com This reaction results in the formation of galactose-1-phosphate (Gal-1-P). eyewiki.orgontosight.ai This phosphorylation step is crucial as it traps the galactose molecule within the cell and prepares it for the subsequent enzymatic reactions in the Leloir pathway. patsnap.com The formation of Gal-1-P is an essentially irreversible step in the pathway. tuscany-diet.netresearchgate.net Galactose-1-phosphate is a key intermediate in the conversion of galactose to glucose. wikipedia.orgebi.ac.uk

The activity of galactokinase is determined by the GALK1 gene, which provides the instructions for synthesizing the enzyme. wikipedia.orgmedlineplus.gov This gene is located on chromosome 17. wikipedia.orgebsco.com Mutations in the GALK1 gene can lead to a deficiency in galactokinase activity, a condition known as galactokinase deficiency or Galactosemia Type II. medlineplus.govpreventiongenetics.com This autosomal recessive disorder results in the inability to properly metabolize galactose, leading to an accumulation of galactose in the body. wikipedia.orgebsco.com Over 30 mutations in the GALK1 gene have been identified in individuals with this condition. medlineplus.govnih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT) in this compound Metabolism

Galactose-1-Phosphate Uridylyltransferase (GALT) is a central enzyme in the Leloir pathway, catalyzing the second and pivotal step. eyewiki.orgresearchgate.net It is responsible for the conversion of galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. eyewiki.orgthemedicalbiochemistrypage.org This reaction is crucial for processing dietary galactose, which primarily comes from the hydrolysis of lactose. taylorandfrancis.comnih.gov The enzyme functions as a homodimer and its mechanism is characterized as a ping-pong bi-bi kinetic model involving a double displacement. smpdb.caresearchgate.net

The catalytic cycle of GALT involves a two-step process. researchgate.netwikipedia.org In the first step, the enzyme binds to UDP-glucose. A histidine residue within the active site of GALT, specifically His186 in humans, acts as a nucleophile. researchgate.netwikipedia.org This histidine attacks the UDP-glucose, leading to the formation of a covalent enzyme-UMP intermediate (uridylylated enzyme) and the release of the first product, glucose-1-phosphate. researchgate.netwikipedia.org

UDP-glucose + Galactose-1-phosphate ⇌ Glucose-1-phosphate + UDP-galactose eyewiki.orgresearchgate.net

This mechanism highlights the essential role of the histidine residue in the active site for the transfer of the UMP moiety. researchgate.netwikipedia.org

The GALT-catalyzed reaction is a critical juncture linking galactose metabolism directly with glucose metabolism. By producing glucose-1-phosphate from UDP-glucose, the pathway provides a direct entry point for the carbon skeleton of galactose into the central carbohydrate metabolism. researchgate.nettaylorandfrancis.com The newly formed glucose-1-phosphate is an important metabolic intermediate. It can be isomerized by the enzyme phosphoglucomutase to form glucose-6-phosphate. wikipedia.org Glucose-6-phosphate can then be shunted into several key metabolic pathways, including glycolysis for ATP production, the pentose (B10789219) phosphate pathway for the synthesis of NADPH and nucleotide precursors, or glycogenesis for storage as glycogen (B147801). wikipedia.org Therefore, the GALT reaction not only detoxifies galactose-1-phosphate but also converts galactose into a readily usable energy source and biosynthetic precursor. taylorandfrancis.comlongdom.org

StepReactantsEnzyme IntermediateProducts
1UDP-glucose + GALT-HisGALT-His-UMPGlucose-1-phosphate
2Galactose-1-phosphate + GALT-His-UMPGALT-HisUDP-galactose

UDP-Galactose 4'-Epimerase (GALE) and Interconversion with UDP-Glucose

UDP-galactose 4'-epimerase (GALE) is the third and final enzyme of the Leloir pathway. researchgate.netnih.gov It catalyzes the reversible epimerization of UDP-galactose to UDP-glucose, a reaction that involves the inversion of the stereochemistry at the C4 position of the galactose moiety. nih.govwikipedia.org This NAD+-dependent reaction is essential for both the catabolism of dietary galactose and the de novo synthesis of UDP-galactose from glucose when dietary galactose is scarce. researchgate.neteyewiki.org In mammals, GALE is a bifunctional enzyme, also catalyzing the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netresearchgate.net

UDP-galactose is a critical precursor for the synthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids. researchgate.netlongdom.org The process of glycosylation, which involves the attachment of sugar moieties to proteins and lipids, is vital for numerous cellular functions such as cell-cell recognition, signaling, and determining protein structure and function. nih.govresearchgate.net GALE's ability to produce UDP-galactose is therefore fundamental for these pathways. eyewiki.org The UDP-galactose synthesized in the cytosol is transported into the Golgi apparatus, where galactosyltransferases use it as a donor substrate to add galactose units to growing oligosaccharide chains on macromolecules. nih.govresearchgate.net Deficiencies in GALE can disrupt the supply of UDP-galactose and UDP-GalNAc, leading to aberrant glycosylation of cell-surface proteins, which can impact cellular adhesion and signaling. researchgate.netwikipedia.org

GALE plays a crucial "gatekeeper" role in maintaining the cellular balance of four essential nucleotide sugars: UDP-glucose, UDP-galactose, UDP-GlcNAc, and UDP-GalNAc. researchgate.netbiologynotesonline.com Through its reversible epimerase activity, GALE can dynamically interconvert these pairs of UDP-sugars, thereby regulating their intracellular pools according to the metabolic needs of the cell. researchgate.netoup.com This homeostatic function is critical because the ratios of these UDP-sugars can influence the activity of various glycosyltransferases and thus shape the final structure of glycans. researchgate.netbiologynotesonline.com Even in nutrient-rich conditions, GALE is required to balance these nucleotide sugar levels, highlighting its indispensable role in cellular glycan biosynthesis. researchgate.net

ReactionSubstrateEnzymeProductPathway Significance
1UDP-galactoseGALEUDP-glucoseLeloir Pathway, Regeneration of UDP-glucose
2UDP-N-acetylgalactosamineGALEUDP-N-acetylglucosamineGlycosylation, UDP-Hexose Pool Maintenance

Alternative this compound Metabolic Pathways and Accessory Routes

While the Leloir pathway is the primary route for this compound catabolism, several alternative or accessory metabolic pathways exist. researchgate.netnih.gov These routes are generally considered minor under normal physiological conditions but become significant when the Leloir pathway is impaired, such as in cases of GALT deficiency. researchgate.netnih.gov These pathways include the pyrophosphorylase pathway, the reduction of galactose to galactitol, and the oxidation of galactose to galactonate. researchgate.netresearchgate.net

The Pyrophosphorylase Pathway represents a GALT-independent route for producing UDP-galactose. In this pathway, galactose-1-phosphate reacts directly with UTP, a reaction catalyzed by UDP-glucose/galactose pyrophosphorylase (UGP), to form UDP-galactose. researchgate.netnih.gov While UGP's primary substrate is UDP-glucose, it can utilize galactose-1-phosphate, albeit with much lower efficiency than GALT. nih.gov This pathway's activity is generally insufficient to compensate for a complete lack of GALT function. nih.gov

The reductive pathway involves the enzyme aldose reductase, which uses NADPH to reduce galactose to its sugar alcohol, galactitol (also known as dulcitol). nih.govwikipedia.org Under normal conditions, this reaction is minimal. However, when galactose levels are high due to a block in the Leloir pathway, the formation and accumulation of galactitol increase significantly. eyewiki.orgwikipedia.org Galactitol is not easily metabolized further and can accumulate in tissues like the lens of the eye, where it exerts osmotic pressure, contributing to cataract formation. taylorandfrancis.comwikipedia.org

The oxidative pathway involves the conversion of galactose to galactonate. This is initiated by galactose dehydrogenase, which oxidizes galactose to galactonolactone; the lactone is then converted to galactonate. sigmaaldrich.com Galactonate can be further metabolized, potentially entering the pentose phosphate pathway. This route serves as another way to process excess galactose. In some bacteria, a more defined oxidative route known as the De Ley-Doudoroff pathway exists, which catabolizes this compound to pyruvate (B1213749) and glyceraldehyde-3-phosphate. wikipedia.org

Aldose Reductase Pathway and Galactitol Formation

Under physiological conditions, the metabolism of this compound primarily occurs through the Leloir pathway. However, when galactose levels are excessively high, alternative metabolic routes become significant. One such route is the reductive pathway involving the enzyme aldose reductase (EC 1.1.1.21), which converts this compound into its sugar alcohol, galactitol. tuscany-diet.nettaylorandfrancis.com This pathway becomes particularly active when the enzymes of the Leloir pathway are saturated or deficient. taylorandfrancis.comeyewiki.org

Aldose reductase catalyzes the NADPH-dependent reduction of this compound to galactitol. researchgate.net This reaction is generally marginal but can become substantial in the presence of high galactose concentrations. tuscany-diet.net The accumulation of galactitol within cells, such as those of the eye lens, can lead to osmotic stress. taylorandfrancis.comeyewiki.org Because galactitol is a polyol and cannot easily diffuse across cell membranes, its buildup increases intracellular osmotic pressure, causing water to enter the cells. eyewiki.org This influx of water leads to cellular swelling, damage, and lysis, a process implicated in the formation of cataracts associated with galactosemia. taylorandfrancis.comeyewiki.org In yeast, redirecting galactose metabolism toward galactitol formation by overexpressing aldose reductase can alleviate the toxicity caused by the accumulation of intermediates from the Leloir pathway, such as galactose-1-phosphate. oup.com

Enzyme/ProteinFunctionOrganism/Context
Aldose Reductase (GRE3 in yeast)Reduces this compound to galactitolHumans, Yeast, Rats
GalactitolSugar alcohol; accumulates in high galactose conditions, causing osmotic stressTissues, especially the lens

Galactose Dehydrogenase Pathway and Galactonate Formation

Another alternative route for this compound metabolism is an oxidative pathway that leads to the formation of galactonate. tuscany-diet.net This pathway is also more prominent when galactose concentrations are elevated. tuscany-diet.net The initial step is catalyzed by this compound dehydrogenase (EC 1.1.1.48), which oxidizes this compound to galactone-1,4-lactone, using NAD+ as a cofactor. tuscany-diet.netnih.gov

The resulting galactone-1,4-lactone can then be hydrolyzed to galactonate, a reaction that can occur spontaneously or be catalyzed by a lactonase (EC 3.1.1.25). tuscany-diet.net In some organisms, like Azotobacter vinelandii, galactonate is further metabolized via the DeLey-Doudoroff pathway. nih.govasm.org This involves the conversion of galactonate to 2-keto-3-deoxy-galactonate, which is then metabolized to pyruvate and glyceraldehyde-3-phosphate. nih.govresearchgate.net Unlike galactitol, galactonate is considered a non-toxic metabolite that does not accumulate in tissues as it can be further metabolized or excreted in the urine. longdom.org

Enzyme/ProteinFunctionPathway
This compound dehydrogenaseOxidizes this compound to galactone-1,4-lactoneGalactose Dehydrogenase Pathway / DeLey-Doudoroff Pathway
LactonaseHydrolyzes galactone-1,4-lactone to galactonateGalactose Dehydrogenase Pathway
GalactonateProduct of galactose oxidationGalactose Dehydrogenase Pathway

UDP-Glucose/Galactose Pyrophosphorylase (UGP) Pathway

The synthesis of UDP-glucose is a critical step that links to the central Leloir pathway for galactose utilization. UDP-glucose pyrophosphorylase (UGP), also known as UTP:α-D-glucose-1-phosphate uridylyltransferase (EC 2.7.7.9), catalyzes the reversible reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate. csic.esresearchgate.net UDP-glucose is essential as it serves as the donor of the UMP group for galactose-1-phosphate in the reaction catalyzed by GALT, a key enzyme in the Leloir pathway. csic.eswikipedia.org The resulting UDP-galactose can then be converted back to UDP-glucose by an epimerase, completing a cycle that allows galactose to enter mainstream glucose metabolism. eyewiki.orgwikipedia.org

In some organisms, such as the parasite Leishmania, an alternative enzyme called UDP-sugar pyrophosphorylase (USP) exists. researchgate.netnih.gov USP can utilize both glucose-1-phosphate and galactose-1-phosphate to produce UDP-glucose or UDP-galactose directly. nih.gov This provides a salvage pathway for UDP-galactose biosynthesis that can be independent of the UDP-glucose pool, highlighting the metabolic flexibility in different organisms. nih.govoup.com

Enzyme/ProteinFunctionPathway
UDP-glucose pyrophosphorylase (UGP)Synthesizes UDP-glucose from glucose-1-phosphate and UTPLeloir Pathway precursor synthesis
UDP-sugar pyrophosphorylase (USP)Synthesizes UDP-sugars (UDP-glucose, UDP-galactose) from their respective sugar-1-phosphatesAlternative UDP-sugar synthesis
UDP-glucosePrecursor and product in the Leloir pathway; essential for glycosylationLeloir Pathway
UDP-galactoseCentral intermediate in the Leloir pathwayLeloir Pathway

Regulatory Mechanisms of this compound Metabolism

Genetic Regulation of this compound Utilization (e.g., Gal Repressor, Gal Isorepressor in E. coli)

In Escherichia coli, the genes responsible for the transport and metabolism of this compound are organized into the gal regulon, which is controlled by a sophisticated regulatory network. nih.gov This network involves two key negative regulators: the Gal Repressor (GalR) and the Gal Isorepressor (GalS). zenodo.orgasm.org In the absence of this compound, both GalR and GalS bind to specific operator sites within the promoters of the gal genes, repressing their transcription. nih.govasm.org

The inducer for this system is this compound itself. When this compound is present, it binds to GalR and GalS, causing an allosteric change that inhibits their ability to bind to DNA. asm.org This relieves the repression and allows for the transcription of the gal operon enzymes, such as galactokinase, transferase, and epimerase. zenodo.org

Regulatory ProteinGeneFunctionEffector Molecule
Gal RepressorgalRRepresses gal operon transcriptionThis compound (inducer)
Gal IsorepressorgalSRepresses gal operon transcriptionThis compound (inducer)
cAMP Receptor Protein (CRP)crpActivates gal operon transcriptioncAMP

Interplay with Glucose Metabolism

The metabolism of this compound is tightly interconnected with that of glucose, which is the preferred carbon source for many organisms, including yeast (Saccharomyces cerevisiae) and bacteria (E. coli). psu.eduplos.org The presence of glucose generally leads to the repression of genes required for the utilization of alternative sugars like galactose, a phenomenon known as catabolite repression. plos.orgpnas.org

When both glucose and galactose are available, cells will preferentially metabolize glucose. plos.org The genes of the galactose utilization network are typically activated only after glucose has been depleted from the environment. plos.org However, research indicates that the induction of the galactose metabolic (GAL) genes is not controlled by a simple on/off switch based on a glucose threshold. Instead, the response often depends on the ratio of external galactose to glucose. pnas.org This ratio-sensing mechanism allows the cell to make a more nuanced decision about committing to galactose metabolism. pnas.org The competition between glucose and galactose for binding to hexose (B10828440) transporters is a key upstream event that contributes to this ratiometric control, occurring before the canonical signaling pathways are engaged. pnas.org This intricate interplay ensures that the cell utilizes its energy resources in the most efficient manner, prioritizing the more readily metabolizable sugar, glucose, before activating the machinery needed for galactose. psu.edu

D Galactose in Glycobiology and Glycosylation Processes

D-Galactose as a Key Constituent of Glycoconjugates

Glycoconjugates are complex molecules formed by the covalent attachment of carbohydrate chains (glycans) to proteins or lipids. This compound is a prevalent component of these structures, contributing to their vast diversity and biological functions. wikipedia.orgfrontiersin.org These macromolecules are found on cell surfaces and in the extracellular matrix, where they mediate crucial biological events. frontiersin.org

Glycoproteins

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. This compound is a common monosaccharide found in these glycan chains, often located in terminal positions where it is accessible for recognition by other molecules. mdpi.comresearchgate.net For instance, galactose residues are integral to the structure of glycoproteins in nerve tissue, earning it the nickname "brain sugar". wikipedia.org The presence and specific linkage of galactose in N-linked and O-linked glycans can influence protein folding, stability, and function. nih.gov Galactose-containing glycans on glycoproteins are also involved in cell recognition processes, such as the ABO blood group system, where galactose monomers are key components of the antigens that define blood types A and B. wikipedia.org

Glycolipids

Glycolipids are lipid molecules with attached carbohydrate moieties. This compound is a fundamental component of many glycolipids, which are essential constituents of cell membranes. mdpi.commdpi.com They play a significant role in maintaining membrane stability and are involved in cell-cell recognition and signaling. conicet.gov.ar Cerebrosides, a type of glycolipid found in high concentrations in the brain and nervous tissue, are composed of a fatty acid, sphingosine, and a sugar, which is often galactose (forming galactocerebrosides). conicet.gov.ar Gangliosides, another class of complex glycolipids, also contain galactose as part of their intricate oligosaccharide chains and function as receptors for various signaling molecules and toxins. conicet.gov.ar

Polysaccharides

Polysaccharides are long carbohydrate polymers made up of repeating monosaccharide units. This compound is a constituent of various polysaccharides in both plants and animals. researchgate.net In plants, galactose is found in hemicellulose, a component of the cell wall, in the form of galactans. wikipedia.org Pectic polysaccharides, such as rhamnogalacturonan-I, feature side chains composed of galactans and arabinogalactans. researchgate.net In the food industry, galactan polysaccharides like carrageenans and agars, derived from red seaweeds, are widely used as gelling and thickening agents. researchgate.net These polysaccharides are composed of repeating units of this compound and its derivatives. researchgate.net

Glycoconjugate ClassRole of this compoundExamples
Glycoproteins Component of N-linked and O-linked glycans, often in terminal positions.Blood group antigens, nerve tissue glycoproteins.
Glycolipids A core component of the carbohydrate head group.Cerebrosides (galactocerebrosides), Gangliosides.
Polysaccharides A primary monosaccharide unit in the polymer chain.Galactans (in hemicellulose), Carrageenans, Agars.

Biosynthesis of Galactose-Containing Glycans

The synthesis of glycans containing galactose is a complex enzymatic process that relies on activated sugar donors. microbenotes.com In mammalian cells, the primary donor for galactosylation is UDP-galactose (UDP-Gal). mdpi.comyoutube.com This nucleotide sugar is synthesized through the Leloir pathway, where galactose is first phosphorylated to galactose-1-phosphate. researchgate.netoup.com Subsequently, galactose-1-phosphate uridyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to form UDP-galactose. researchgate.netoup.com UDP-galactose can also be formed from UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE). wikipedia.org

Role of dTDP-D-Galactose as a Sugar Donor

While UDP-galactose is the predominant galactose donor in mammals, other activated forms exist, particularly in other organisms. Thymidine diphosphate-D-galactose (dTDP-D-Galactose) serves as a crucial sugar donor in the biosynthesis of various polysaccharides in bacteria, plants, and fungi. In many bacteria, dTDP-activated sugars are precursors for the synthesis of complex cell surface polysaccharides, such as exopolysaccharides (EPS) and the O-antigen of lipopolysaccharides (LPS). nih.govmdpi.com For instance, in lactic acid bacteria, nucleotide sugar precursors, including dTDP-rhamnose derived from glucose, are essential for the assembly of hetero-EPS, which can contain galactose. mdpi.commicrobenotes.com The synthesis of these dTDP-sugars often begins with glucose-1-phosphate and involves a series of enzymatic reactions catalyzed by enzymes such as glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose 4,6-dehydratase (RmlB). The disruption of these pathways can alter the composition of bacterial surface polysaccharides, affecting their virulence and interaction with the environment.

Organism GroupPrimary Galactose DonorKey Glycans Synthesized
Mammals UDP-GalactoseN-glycans, O-glycans, Glycolipids, Keratan sulfate
Bacteria dTDP-D-Galactose (and other dTDP-sugars)Exopolysaccharides (EPS), Lipopolysaccharide (LPS) O-antigen
Plants & Fungi dTDP-D-Galactose (among others)Cell wall components (e.g., galactans)

Involvement in Cell-Cell Interactions and Signaling

The carbohydrate moieties of cell surface glycoconjugates, which frequently contain galactose, are pivotal for mediating cell-cell and cell-matrix interactions. frontiersin.org The specific structures of these glycans act as recognition sites for proteins, particularly lectins, thereby initiating signaling cascades that regulate numerous cellular processes. frontiersin.org These interactions are fundamental to tissue formation, immune responses, and host-pathogen interactions. conicet.gov.ar For example, the terminal galactose residues on glycoproteins and glycolipids can be recognized by specific receptors on adjacent cells, facilitating cell adhesion. conicet.gov.ar Conversely, pathogenic bacteria can utilize their galactose-containing surface polysaccharides to interact with host cells, a critical step in the process of infection. The intricate patterns of glycosylation, including the presence and accessibility of galactose, create a complex "glycocode" on the cell surface that modulates signaling events and cellular behavior. frontiersin.org

This compound in Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDG) represent a group of over 130 rare, inherited metabolic disorders caused by defects in the synthesis and attachment of sugar chains (glycans) to proteins and lipids. rarediseases.org this compound plays a crucial role in several of these disorders, particularly those characterized by impaired galactosylation, the process of adding galactose to glycan chains.

TMEM165 Deficiency and Golgi Glycosylation Defects

TMEM165 deficiency, also known as TMEM165-CDG, is a severe, multisystem congenital disorder of glycosylation. nih.govresearchgate.net The TMEM165 gene encodes a transmembrane protein located in the Golgi apparatus, a key cellular organelle for glycosylation. oup.com While its exact molecular function is complex, TMEM165 is understood to be critical for maintaining proper ion homeostasis within the Golgi, particularly for manganese (Mn²⁺). nih.govoup.comnih.gov

Deficiency in TMEM165 disrupts Golgi Mn²⁺ levels, which is problematic because many Golgi-resident glycosyltransferases, including β-1,4-galactosyltransferase, are manganese-dependent enzymes. nih.govnih.gov This impairment leads to significant Golgi glycosylation abnormalities, most notably the hypo-galactosylation (decreased addition of galactose) of N- and O-linked glycans, as well as defects in the synthesis of glycolipids and glycosaminoglycans (GAGs). researchgate.netnih.gov Clinically, this manifests as a severe condition with metabolic, endocrine, and skeletal involvement. nih.gov The analysis of patient serum reveals N-glycans that are partially lacking galactose and sialic acid. nih.gov

PGM1-CDG and SLC35A2-CDG

Other notable CDGs involving defective galactosylation include PGM1-CDG and SLC35A2-CDG.

PGM1-CDG : This disorder is caused by mutations in the PGM1 gene, which codes for the enzyme phosphoglucomutase-1. cdghub.com This enzyme is responsible for the reversible conversion of glucose-6-phosphate to glucose-1-phosphate. cdghub.com Glucose-1-phosphate is a crucial precursor for the synthesis of UDP-glucose and subsequently UDP-galactose, the activated sugar nucleotide required for galactosylation in the Golgi. cdghub.com Consequently, PGM1 deficiency leads to a shortage of these essential building blocks, resulting in impaired glycosylation. cdghub.comnih.govresearchgate.net

SLC35A2-CDG : This X-linked disorder results from pathogenic variants in the SLC35A2 gene. nih.gov This gene encodes a transporter protein that moves UDP-galactose from the cytoplasm into the Golgi and endoplasmic reticulum. nih.govresearchgate.net A defect in this transporter leads to a deficiency of UDP-galactose within the Golgi, thereby preventing proper galactosylation of N- and O-linked glycans, glycosaminoglycans, and glycosphingolipids. nih.gov This condition often presents with severe neurological features. nih.gov

Therapeutic Interventions with this compound Supplementation for Glycosylation Disorders

For certain CDGs characterized by under-galactosylation, oral this compound supplementation has emerged as a promising therapeutic strategy. clinicaltrials.govonderzoekmetmensen.nl By providing an abundance of galactose, this dietary therapy aims to increase the intracellular pool of UDP-galactose, potentially overcoming the underlying metabolic or transport deficiencies.

In TMEM165-CDG : Studies have shown that while manganese supplementation can correct glycosylation defects in TMEM165-deficient cells, this compound supplementation can also rescue the N-glycosylation defect. nih.govnih.gov Oral galactose therapy in patients has been reported to improve both biochemical and clinical parameters, including an increase in correctly glycosylated transferrin isoforms and a decrease in hypo-galactosylated N-glycan structures. nih.govresearchgate.net However, some research suggests that while this compound partially rescues N-glycosylation, its effect on other glycosylation types, like O-GalNAc glycosylation, may be limited. nih.gov

In PGM1-CDG and SLC35A2-CDG : this compound supplementation has shown significant success in treating both PGM1-CDG and SLC35A2-CDG. nih.gov In PGM1-CDG, oral this compound has been demonstrated to be a safe and effective treatment, leading to improvements in transferrin glycosylation, coagulation factor levels, and liver function. nih.govresearchgate.netresearchgate.net Similarly, for patients with SLC35A2-CDG, galactose supplementation has resulted in clinical and biochemical improvements, suggesting it helps to partially overcome the Golgi's UDP-galactose deficiency. nih.govresearchgate.net

Table 1: Overview of this compound-Responsive Congenital Disorders of Glycosylation

DisorderAffected Gene/ProteinPrimary DefectTherapeutic Effect of this compound
TMEM165-CDG TMEM165Disrupted Golgi Mn²⁺ homeostasis, impairing Mn²⁺-dependent galactosyltransferases. nih.govoup.comPartially rescues N-glycosylation defects; improves clinical and biochemical markers. nih.govnih.gov
PGM1-CDG PGM1 (Phosphoglucomutase-1)Impaired conversion of glucose-6-phosphate to glucose-1-phosphate, reducing UDP-galactose precursor availability. cdghub.comImproves glycosylation, liver function, and coagulation parameters. nih.govresearchgate.net
SLC35A2-CDG SLC35A2Defective transport of UDP-galactose into the Golgi apparatus. nih.govImproves clinical and biochemical markers by partially overcoming the UDP-galactose deficiency. nih.govresearchgate.net

Enzymatic Biosynthesis of this compound Derivatives

The enzymatic synthesis of this compound derivatives is an area of active research, offering precise and efficient methods for producing valuable compounds for various industries. nih.gov Key strategies include isomerization, epimerization, and multi-enzyme cascades. nih.gov

Isomerization and Epimerization Strategies

Isomerization and epimerization are enzymatic processes that rearrange the molecular structure of a substrate to create an isomer or epimer.

Isomerization : This strategy is used to convert this compound into its ketose isomer, D-tagatose, a rare sugar valued as a low-calorie sweetener. mdpi.com The key enzyme in this bioconversion is L-arabinose isomerase (L-AI). mdpi.comgoogle.com Due to the structural similarity between L-arabinose and this compound, L-AI can effectively catalyze the isomerization of this compound to D-tagatose. mdpi.com This enzymatic method is considered more economical and environmentally friendly than traditional chemical methods, which often require alkaline conditions and can produce by-products. mdpi.comresearchgate.net

Epimerization : This process alters the stereochemistry at one chiral center of a sugar. For instance, cellobiose 2-epimerase can convert this compound into D-talose, another rare sugar. nih.gov The same enzyme may also catalyze a minor side reaction, converting this compound to D-tagatose through keto-aldo isomerization. nih.gov

Transgalactosylation and Phosphorylation-Dephosphorylation Cascades

More complex enzymatic systems, known as cascades, are being developed to overcome the limitations of single-enzyme reactions, such as unfavorable thermodynamic equilibria. nih.gov

Transgalactosylation : This process, typically mediated by glycoside hydrolases like β-galactosidase, involves transferring a galactose unit from a donor (like lactose) to an acceptor molecule. While primarily used for synthesizing galactooligosaccharides (GOS), the principles can be adapted for creating other galactose derivatives.

Phosphorylation-Dephosphorylation Cascades : This is a promising and sophisticated strategy for synthesizing this compound derivatives. nih.govmdpi.com This approach involves a multi-enzyme pathway where the substrate is first phosphorylated, then converted through one or more enzymatic steps, and finally dephosphorylated to yield the final product. mdpi.comresearchgate.net For example, a cascade to produce D-tagatose from sucrose can involve five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase for ATP regeneration. mdpi.com By coupling irreversible phosphorylation and dephosphorylation steps, these cascades can drive the reaction towards the desired product, overcoming the thermodynamic equilibrium that often limits simple isomerization reactions and allowing for higher yields from cost-effective starting materials. nih.govmdpi.com

Table 2: Enzymatic Strategies for this compound Derivative Synthesis

StrategyKey Enzyme(s)SubstrateProduct(s)Notes
Isomerization L-arabinose isomerase (L-AI)This compoundD-TagatoseA reversible reaction; considered an economical route for large-scale production. mdpi.com
Epimerization Cellobiose 2-epimeraseThis compoundD-Talose, D-TagatoseD-talose is the primary product; D-tagatose is a minor side product. nih.gov
Phosphorylation-Dephosphorylation Cascade Multi-enzyme systems (e.g., kinases, isomerases, phosphatases)D-Fructose, Sucrose, etc.D-TagatoseOvercomes thermodynamic limitations of simple isomerization, leading to higher conversion rates. nih.govmdpi.commdpi.com

D Galactose in Disease Models and Pathophysiology

D-Galactose-Induced Accelerated Aging Models

The administration of this compound is a well-established and widely accepted method for inducing an accelerated aging phenotype in animal models, creating a valuable tool for studying the aging process and potential therapeutic interventions. sci-hub.seresearchgate.netplos.org This model mimics many of the natural aging processes, including cognitive decline, oxidative stress, and neuroinflammation. frontiersin.orgmdpi.com Chronic systemic administration of this compound in rodents over several weeks can lead to a progressive decline in learning and memory, increased production of free radicals in the brain, and a shortened lifespan in some species. nih.govspandidos-publications.com The this compound-induced aging model is recognized for its ability to replicate age-related changes in multiple tissues and organs, including the brain, heart, liver, kidneys, and reproductive system. mdpi.com

These models are instrumental in understanding the molecular and cellular mechanisms that drive aging. Researchers have observed that this compound treatment leads to an increase in senescence markers such as senescence-associated β-galactosidase (SA-β-gal) staining and the expression of proteins like p16, p21, and p53. mdpi.comspandidos-publications.com The similarities between this compound-induced aging and natural aging, such as progressive declines in cardiac function and mobility, make it a relevant and practical model for gerontological research. spandidos-publications.com

Mechanisms of this compound-Induced Senescence

The accelerated aging phenotype induced by this compound is driven by several interconnected molecular and cellular mechanisms. sci-hub.seresearchgate.net An excess of this compound in the body leads to its metabolism through alternative pathways, which results in the production of harmful byproducts. researchgate.netresearchgate.net These pathways collectively contribute to a state of chronic oxidative stress, inflammation, and cellular damage that closely resembles natural aging. frontiersin.org

Key mechanisms include the generation of reactive oxygen species (ROS), the formation of advanced glycation end products (AGEs), the promotion of neuroinflammation, mitochondrial dysfunction, and the induction of apoptosis. nih.govresearchgate.net These processes are not mutually exclusive and often influence one another, creating a complex cascade of events that leads to cellular senescence and tissue degeneration. researchgate.netresearchgate.net For instance, the interaction between AGEs and their receptors can trigger oxidative stress and inflammatory responses. mdpi.com

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary mechanism by which this compound induces aging is through the generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. frontiersin.orgaging-us.com Excess this compound can be oxidized by the enzyme galactose oxidase, a process that produces hydrogen peroxide (H₂O₂), a type of ROS. plos.orgresearchgate.net Additionally, the conversion of this compound to galactitol via aldose reductase can lead to osmotic stress and further ROS production. researchgate.netcas.cz

This overproduction of ROS overwhelms the antioxidant defense systems of the cell. nih.gov Studies have consistently shown that this compound administration leads to a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). sci-hub.sefrontiersin.orgaging-us.com Concurrently, there is an increase in markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation. frontiersin.orgfrontiersin.org This sustained oxidative stress damages vital cellular components, including lipids, proteins, and DNA, contributing significantly to the aging phenotype. researchgate.net

BiomarkerEffect of this compound AdministrationTissue/Organ Affected
Reactive Oxygen Species (ROS) IncreasedBrain, Heart, Liver, Kidney
Malondialdehyde (MDA) IncreasedBrain, Heart, Liver, Kidney
Superoxide Dismutase (SOD) DecreasedBrain, Heart, Liver, Kidney
Catalase (CAT) DecreasedBrain, Liver, Kidney
Glutathione Peroxidase (GSH-Px) DecreasedBrain, Liver
Advanced Glycation End Products (AGEs) Formation

The formation of advanced glycation end products (AGEs) is another critical mechanism in this compound-induced senescence. researchgate.net this compound, a reducing sugar, can react non-enzymatically with the free amino groups of proteins, lipids, and nucleic acids in a process known as the Maillard reaction. nih.govmdpi.com This reaction forms unstable Schiff bases and Amadori products, which over time undergo further reactions to form stable, cross-linked AGEs. researchgate.netnih.gov

These AGEs accumulate in tissues and contribute to cellular dysfunction and aging. frontiersin.org The interaction of AGEs with their specific receptors, known as receptors for advanced glycation end products (RAGE), triggers a cascade of downstream signaling pathways. mdpi.comaging-us.com Activation of the AGE-RAGE axis is known to increase the production of ROS through enzymes like NADPH oxidase and to activate pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB). frontiersin.orgmdpi.comresearchgate.net This link between AGEs, oxidative stress, and inflammation is a hallmark of this compound-induced aging and is implicated in the pathology of many age-related diseases. spandidos-publications.comaging-us.com

Molecule/ReceptorRole in this compound-Induced AgingConsequence of Activation/Formation
This compound Precursor for AGE formationReacts with proteins and lipids
Schiff Base/Amadori Products Intermediates in AGE formationUnstable precursors to AGEs
Advanced Glycation End Products (AGEs) Induce cellular damage and inflammationAccumulate in tissues, activate RAGE
Receptor for AGEs (RAGE) Cell surface receptor for AGEsTriggers oxidative stress and inflammation
NADPH Oxidase Enzyme activated by RAGE signalingIncreases ROS production
Neuroinflammation

This compound administration is a potent inducer of neuroinflammation, a key feature of both natural brain aging and neurodegenerative diseases. frontiersin.orgaging-us.com The inflammatory state is largely mediated by the activation of microglia and astrocytes, the resident immune cells of the central nervous system. sci-hub.se The accumulation of AGEs and the presence of oxidative stress activate these cells, leading to the release of pro-inflammatory cytokines. mdpi.comaging-us.com

Research has demonstrated that this compound treatment leads to elevated levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the brain. mdpi.comaging-us.com This inflammatory response is often driven by the activation of the NF-κB signaling pathway, which acts as a central regulator of inflammation. mdpi.com The chronic, low-grade neuroinflammation induced by this compound contributes to neuronal dysfunction, impairs neurogenesis, and exacerbates cognitive decline, further solidifying its utility as a model for studying brain aging. mdpi.comspandidos-publications.com

Mitochondrial Dysfunction

Mitochondrial dysfunction is a cornerstone of the aging process, and it is a significant consequence of this compound administration. sci-hub.senih.govnih.gov The increased oxidative stress induced by this compound directly damages mitochondria, the primary site of cellular energy production and a major source of endogenous ROS. nih.gov This creates a vicious cycle where damaged mitochondria produce more ROS, leading to further mitochondrial damage. nih.gov

This compound-induced mitochondrial dysfunction is characterized by several key features, including impaired respiratory chain enzyme activity, decreased ATP production, and damage to mitochondrial DNA. sci-hub.senih.gov It also affects mitochondrial dynamics, with studies showing reduced levels of proteins involved in mitochondrial fusion. doi.org This energetic failure and oxidative damage contribute to cellular senescence and apoptosis, particularly in high-energy-demand cells like neurons. sci-hub.seresearchgate.net

Apoptosis and Neuronal Degeneration

The culmination of oxidative stress, AGE formation, neuroinflammation, and mitochondrial dysfunction is the induction of apoptosis, or programmed cell death, leading to neuronal degeneration. sci-hub.sefrontiersin.orgresearchgate.net this compound treatment has been shown to increase the expression of pro-apoptotic proteins, such as Bax and cleaved caspase-3, while decreasing the expression of anti-apoptotic proteins like Bcl-2 in brain tissues. mdpi.com

This apoptotic process is a key contributor to the cognitive deficits observed in this compound-induced aging models. researchgate.net The loss of neurons in critical brain regions like the hippocampus and cerebral cortex, which are essential for learning and memory, underlies the functional decline. sci-hub.se Furthermore, this compound can induce apoptosis in other tissues as well, such as the heart and liver, highlighting the systemic nature of its aging-like effects. mdpi.comdoi.org Studies using TUNEL staining have directly confirmed an increased number of apoptotic cells in the brains of this compound-treated animals. frontiersin.org

Cognitive Impairment and Neurobehavioral Outcomes in this compound Models

The this compound-induced aging model is frequently employed in studies focusing on cognitive and neurological dysfunction. frontiersin.org Administration of this compound in rodents has been shown to cause a spectrum of neurobehavioral and neurochemical alterations that mimic natural brain aging. plos.orgnih.govnih.govcapes.gov.br These changes include cognitive and motor impairments, reduced neurogenesis, neurodegeneration, and mitochondrial dysfunction. plos.orgnih.gov A systematic review and meta-analysis of studies using this model revealed that this compound administration significantly impairs cognition-related outcomes in rodents. plos.orgnih.gov

The Morris water maze (MWM) is a common behavioral test used to assess spatial learning and memory in rodent models. In this compound-induced aging models, animals consistently exhibit impaired performance in the MWM test. nih.govbohrium.combio-conferences.org This is characterized by increased escape latencies, or the time it takes for the animal to find the hidden platform, and reduced time spent in the target quadrant during probe trials. nih.govbohrium.com

For instance, studies have shown that mice treated with this compound spend less time swimming in the target quadrant and have longer escape latencies compared to control groups. nih.gov These deficits in learning and memory are attributed to the neurotoxic effects of this compound, which include the generation of free radicals leading to neurodegeneration and impaired neurogenesis. nih.gov Research has demonstrated that interventions that improve antioxidant status can ameliorate the cognitive deficits induced by this compound. bohrium.com For example, treatment with the alkaloid Isorhynchophylline was found to significantly improve spatial learning and memory function in this compound-treated mice, as evidenced by their performance in the MWM test. bohrium.com Similarly, aerobic exercise has been shown to alleviate learning and memory deficits in this compound-induced aging rats by promoting the expression of synaptophysin (SYP) and brain-derived neurotrophic factor (BDNF) in the hippocampus. bio-conferences.org

The following table summarizes findings from various studies on the effects of this compound on learning and memory as assessed by the Morris Water Maze.

Study Focus Animal Model Key Findings in MWM Reference
Acute & Chronic EffectsWistar RatsInitial improvement followed by deterioration of learning and memory. nih.govresearchgate.net
Isorhynchophylline EffectsMiceIRN significantly improved spatial learning and memory function. bohrium.com
Aerobic Exercise EffectsRatsExercise ameliorated learning and memory deficits. bio-conferences.org
Ginsenoside Rg1 EffectsMiceRg1 effectively ameliorated spatial learning and memory deficits. medsci.org

MWM: Morris Water Maze; IRN: Isorhynchophylline

This compound administration has been shown to induce significant alterations in synaptic plasticity, a crucial mechanism for learning and memory. nih.gov This is evidenced by a decrease in the number of synapses and damage to their structure in the hippocampus of this compound-treated animals. nih.govnih.gov

Key proteins involved in synaptic function are affected in this aging model. For example, long-term this compound treatment leads to reduced expression levels of synaptic plasticity-related markers such as synaptophysin and phosphorylated Ca2+/calmodulin-dependent protein kinase II (pCaMKII). mdpi.com Postsynaptic density protein 95 (PSD95), a critical protein for the stability and function of the postsynaptic membrane, is also downregulated by this compound. nih.gov

Furthermore, this compound-induced oxidative stress and neuroinflammation contribute to synaptic dysfunction. nih.gov The activation of microglia and astrocytes, the brain's resident immune cells, is observed in response to this compound, leading to the release of pro-inflammatory factors that can impair synaptic transmission. nih.gov Additionally, the expression of brain-derived neurotrophic factor (BDNF), a key mediator of structural and functional synaptic plasticity, is significantly reduced following this compound treatment. mdpi.com

The table below details the effects of this compound on various markers of synaptic plasticity.

Marker Effect of this compound Significance Reference
Synapse NumberDecreasedIndicates loss of synaptic connections. nih.govnih.gov
SynaptophysinReduced expressionMarker for presynaptic terminals. mdpi.com
pCaMKIIReduced expressionInvolved in long-term potentiation. mdpi.com
PSD95Reduced expressionKey scaffolding protein at the postsynaptic density. nih.gov
BDNFReduced expressionCrucial for synaptic growth and plasticity. mdpi.com

pCaMKII: phosphorylated Ca2+/calmodulin-dependent protein kinase II; PSD95: Postsynaptic density protein 95; BDNF: Brain-derived neurotrophic factor

Multi-Organ Systemic Effects in this compound-Induced Aging

The administration of this compound induces systemic effects that mimic aging across multiple organ systems, not limited to the brain. mdpi.comresearchgate.net This is primarily attributed to the induction of oxidative stress and inflammation. nih.govnih.gov

The liver is particularly susceptible to damage from this compound administration due to its central role in metabolizing this sugar. mdpi.commdpi.com Chronic exposure to high levels of this compound leads to significant oxidative damage in the liver. mdpi.comresearchgate.net This is characterized by an increase in markers of oxidative stress, such as malondialdehyde (MDA), and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comtandfonline.com

Histopathological examinations of the livers of this compound-treated animals reveal cellular swelling and abnormal cell arrangement. tandfonline.com Functionally, this damage manifests as elevated levels of liver enzymes in the blood, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), which are indicative of liver inflammation and dysfunction. tandfonline.com this compound-induced liver injury is considered a well-established experimental model that closely resembles the morphological and functional features of liver aging. dovepress.com

The following table summarizes the effects of this compound on key liver parameters.

Parameter Effect of this compound Significance Reference
MDAIncreasedMarker of lipid peroxidation and oxidative stress. mdpi.comtandfonline.com
SOD, CAT, GSH-PxDecreasedDepletion of the antioxidant defense system. mdpi.comtandfonline.com
AST, ALT, ALPIncreasedIndicators of liver cell damage and inflammation. tandfonline.com
HistologyCellular swelling, abnormal arrangementMorphological evidence of liver injury. tandfonline.com

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase

This compound administration is known to induce a state of accelerated cardiac aging. researchgate.netnih.govresearchgate.netnih.gov This is characterized by a number of detrimental changes within the heart tissue. One of the key mechanisms is the induction of oxidative stress. researchgate.netresearchgate.net Excess this compound can lead to the production of hydrogen peroxide and advanced glycation end products (AGEs), which in turn generate reactive oxygen species (ROS). researchgate.net This oxidative stress can cause damage to cardiac cells and contribute to mitochondrial dysfunction. nih.gov

Furthermore, this compound treatment increases the expression of cardiac senescence markers, such as p53 and p21. nih.gov It also promotes inflammation and apoptosis (programmed cell death) within the heart. researchgate.netresearchgate.net These cellular changes can lead to structural and functional impairments, such as cardiac hypertrophy (enlargement of the heart muscle). mdpi.comresearchgate.net Studies have shown that this compound can induce oxidative DNA damage in cardiac tissue. nih.gov

The table below outlines the key effects of this compound on the heart.

Effect Mechanism/Marker Consequence Reference
Increased Oxidative StressIncreased ROS, AGEsCellular damage, mitochondrial dysfunction researchgate.netnih.gov
Increased SenescenceUpregulation of p53, p21Reduced regenerative capacity nih.gov
Increased InflammationInflammatory cell infiltrationCardiac dysfunction researchgate.netresearchgate.net
Increased ApoptosisIncreased apoptosis markersLoss of cardiac myocytes researchgate.netkarger.com
Cardiac Hypertrophy-Impaired heart function mdpi.comresearchgate.net

ROS: Reactive Oxygen Species; AGEs: Advanced Glycation End Products

The kidneys are also significantly affected in the this compound-induced aging model. mdpi.com Chronic this compound administration leads to renal injury, characterized by both structural and functional changes. nih.govtandfonline.com Histopathological analysis reveals damage to the renal tubules and glomeruli, including tubular damage, necrotic epithelial cells, and inflammatory infiltrates. mdpi.commedsci.org

Functionally, this compound-induced kidney damage is evidenced by increased serum levels of creatinine, urea, and cystatin C, which are markers of impaired renal function. mdpi.comresearchgate.net The underlying mechanisms involve oxidative stress, inflammation, and the accumulation of advanced glycation end products (AGEs). tandfonline.comresearchgate.net this compound treatment has been shown to increase the expression of markers of fibrosis, such as transforming growth factor-β1 (TGF-β1), and decrease the expression of the anti-aging protein Klotho in the kidneys. researchgate.net

The following table summarizes the effects of this compound on the kidneys.

Parameter Effect of this compound Significance Reference
Serum CreatinineIncreasedMarker of reduced kidney function. mdpi.comresearchgate.net
Serum UreaIncreasedMarker of reduced kidney function. mdpi.comresearchgate.net
HistopathologyTubular damage, glomerular changesStructural evidence of kidney injury. mdpi.commedsci.org
Oxidative StressIncreasedContributes to cellular damage. tandfonline.com
InflammationIncreased inflammatory markersPromotes renal injury. mdpi.commedsci.org
Reproductive System (e.g., Erectile Dysfunction)

The this compound-induced aging model has been characterized as a suitable experimental model for erectile dysfunction (ED). plos.orgnih.gov Aging is a primary risk factor for ED, and the this compound model mimics several key aspects of this pathology. plos.orgnih.gov In studies using Wistar rats, chronic administration of this compound was shown to reduce erectile function in vivo. nih.govplos.org

This induced dysfunction is associated with a range of physiological and molecular changes within the corpus cavernosum, the erectile tissue of the penis. Key findings include:

Hyper-contractility: An increased tendency of the corpus cavernosum smooth muscle to contract has been observed. plos.orgplos.org

Endothelial Dysfunction: The function of the endothelium, which is crucial for initiating and maintaining an erection through the release of nitric oxide, is significantly impaired. plos.orgnih.govplos.org

Oxidative Stress: The model shows a marked increase in reactive oxygen species (ROS) and oxidative damage within the cavernous tissue. plos.orgplos.org This is a critical factor, as oxidative stress is strongly linked to age-related ED. plos.org

Cellular Senescence: There is an increase in markers of cellular senescence in the penile tissue. plos.orgnih.gov

Structural Changes: Researchers have noted a loss of essential penile erectile components, indicating structural degradation of the tissue. plos.orgnih.gov

These effects—hyper-contractility, endothelial dysfunction, oxidative stress, and cellular senescence—are believed to be associated with the activity of β-galactosidase. nih.gov The successful induction of these ED-related pathologies validates the this compound model as a tool for studying the mechanisms of age-related erectile dysfunction and for evaluating potential therapeutic interventions. plos.orgplos.org

Table 1: Effects of this compound on the Reproductive System in an Aging Model

Feature Observation in this compound Model Reference
Erectile Function Reduced in vivo nih.gov, plos.org
Corpus Cavernosum Hyper-contractility plos.org, plos.org
Endothelium Significant dysfunction plos.org, nih.gov, plos.org
Oxidative Stress Increased ROS levels plos.org, plos.org
Cellular State Increased tissue senescence plos.org, nih.gov

| Tissue Structure | Loss of essential erectile components | plos.org, nih.gov |

Lung

The aging process in the lungs is characterized by specific structural and functional declines, and this compound administration in animal models successfully mimics these changes. mdpi.com The primary effects observed in the lungs of this compound-treated models include an increase in the size of the alveoli (the tiny air sacs in the lungs) and a reduction in elastic recoil. mdpi.com This loss of elasticity can facilitate the premature closure of airways. mdpi.com

This compound is considered to effectively model the natural aging process in the lungs by inducing key pathological states such as oxidative stress, a fibrotic status, and chronic inflammation. mdpi.com Studies have shown that this compound treatment increases oxidative markers and decreases the activity of antioxidant enzymes in lung tissue. mdpi.com Research in mice has demonstrated that this compound induces lung aging and mitochondrial dysfunction. nih.gov Histological examination of lung tissue from these models reveals the destruction of alveolar spaces and a thickening of the bronchial walls, which can be ameliorated by certain interventions. nih.gov These findings confirm that the this compound model is a valuable tool for studying age-related pulmonary decline and for testing potential protective therapies. mdpi.comnih.gov

Methodological Considerations in this compound-Induced Aging Models

Administration Routes (Subcutaneous, Intraperitoneal, Oral)

The method of this compound administration is a critical parameter in establishing an aging model. The most common routes used in rodent studies are subcutaneous (s.c.) and intraperitoneal (i.p.) injections, with oral administration being a less frequent but increasingly explored alternative. ed.ac.uknih.govplos.org

A systematic review of 103 studies on this compound-induced brain aging found that:

Subcutaneous (s.c.) injection was the most prevalent method, used in 72% of the studies. ed.ac.ukplos.org

Intraperitoneal (i.p.) injection was used in 26% of the studies. ed.ac.ukplos.org

Oral administration was the least common, reported in only 1% of the studies reviewed. ed.ac.ukplos.org

While injections are widely used, oral administration via gavage or in drinking water is being investigated as a less invasive method. nih.govmdpi.com Studies have shown that oral this compound can effectively induce aging-related changes, such as abnormalities in the mitochondrial respiratory chain in the rat brain and is comparable to subcutaneous models for inducing aging markers. nih.govrjptonline.org The choice of administration route can influence the outcomes and severity of the induced aging phenotype, though one meta-analysis found no significant impact of the route on the change in malondialdehyde (MDA) levels, a common marker of oxidative stress. ed.ac.ukplos.org

Dosage and Duration of this compound Exposure

The dose and duration of this compound treatment are fundamental variables that determine the extent and characteristics of the induced aging phenotype. These parameters vary widely across studies depending on the research objectives and the animal model used.

Dosage: A systematic review categorized this compound doses used in brain aging models into four groups:

0–60 mg/kg (17% of studies)

100–125 mg/kg (35% of studies)

150–250 mg/kg (27% of studies)

300–1250 mg/kg (20% of studies) ed.ac.ukplos.org

In cardiac aging models, doses typically range from 60 to 150 mg/kg/day. nih.gov Studies have shown that different dose ranges can have varying effects on different biomarkers. For instance, doses between 100–125 mg/kg had a significant effect on superoxide dismutase (SOD) levels. ed.ac.ukplos.org

Duration: The duration of exposure is also a critical factor. The same systematic review classified treatment durations as follows:

7–40 days (10% of studies)

42 days (22% of studies)

49–56 days (45% of studies)

60–112 days (23% of studies) ed.ac.ukplos.org

Chronic administration over six to ten weeks is frequently cited as effective for accelerating the natural aging process. plos.orgresearchgate.net Longer durations, such as 60–112 days, have been shown to produce the most significant increases in oxidative stress markers like MDA. ed.ac.ukplos.org The specific combination of dose and duration is often tailored to induce particular age-related pathologies in tissues such as the heart, brain, or reproductive system. plos.orgnih.govnih.gov

Table 2: Common Methodological Parameters in this compound Aging Models

Parameter Categories/Ranges Prevalence/Common Practice Reference
Administration Route Subcutaneous (s.c.) 72% of studies ed.ac.uk, plos.org
Intraperitoneal (i.p.) 26% of studies ed.ac.uk, plos.org
Oral 1% of studies ed.ac.uk, plos.org
Dosage (mg/kg/day) 0-60 17% of studies ed.ac.uk, plos.org
100-125 35% of studies ed.ac.uk, plos.org
150-250 27% of studies ed.ac.uk, plos.org
300-1250 20% of studies ed.ac.uk, plos.org
Duration (days) 7-40 10% of studies ed.ac.uk, plos.org
42 22% of studies ed.ac.uk, plos.org
49-56 45% of studies ed.ac.uk, plos.org
Species and Strain Variability in Rodent Models

The choice of animal species and, particularly, the strain within that species, can significantly impact the results of this compound-induced aging studies. Most research is conducted in rodents, with mice and rats being the most common. plos.org

Different mouse strains have been shown to exhibit varied responses to this compound treatment. For example, studies using open-field tests to assess locomotor and anxiety-like behavior have reported conflicting results depending on the strain used. While a high dose of this compound impaired exploratory activity in Kunming mice, other studies using Laca mice found no difference in open-field activity compared to controls. nih.gov This suggests a robust strain-dependent variation in behavioral outcomes. nih.gov

C57BL/6J mice, a favored strain in neuroscience, have been used to develop and validate oral this compound administration models for studying neurodegenerative diseases like Alzheimer's. mdpi.com However, even within the same strain, the response can be inconsistent. One study reported that chronic this compound treatment did not induce detectable age-related neurobehavioral symptoms in C57BL/6J mice at the chosen dose, suggesting that the treatment may not be sufficient to overcome interstrain variations in all behavioral paradigms. researchgate.netnih.gov This variability highlights the importance of carefully selecting the animal model and considering strain-specific characteristics when designing experiments and interpreting data.

Comparison with Naturally Aging Models

A key validation for any induced-aging model is its ability to replicate the phenotypes of natural aging. Several studies have directly compared the this compound-induced model with naturally aging animals, primarily in beagle dogs and mice. nih.govnih.govtjnpr.org

These comparative studies have demonstrated significant similarities between the two models:

Oxidative Stress Markers: In beagle dogs, the this compound-induced aging group showed increased levels of malondialdehyde (MDA) and decreased levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which was similar to the naturally aging group. nih.govnih.govresearchgate.net

Histopathology: Parallel histopathological features were observed in the liver, kidneys, heart, lungs, spleen, and brain of both this compound-induced and naturally aging dogs when compared to young controls. nih.govresearchgate.net

Gene Expression: The expression of aging-associated proteins, such as reduced proliferating cell nuclear antigen (PCNA) and increased p16 and p21, was observed in both naturally aging and this compound-induced models in dogs and mice. nih.govtjnpr.orgresearchgate.net A study in mice found that a specific dose of this compound resulted in p16INK4a expression in the hippocampus that was similar to that in naturally aged mice. tjnpr.org

The strong parallels in biochemical, histological, and genetic markers provide evidence that the this compound-induced model successfully mimics many aspects of the natural aging process, supporting its application in aging research. nih.govnih.gov

Therapeutic Interventions in this compound Aging Models

The this compound-induced aging model is frequently used to study and evaluate potential anti-aging therapeutic interventions. researchgate.netnih.gov These interventions often target the underlying mechanisms of this compound-induced aging, such as oxidative stress, inflammation, and apoptosis. capes.gov.br

Given that oxidative stress is a primary mechanism in this compound-induced aging, antioxidant therapies are a major area of investigation. researchgate.netcapes.gov.br Chronic this compound administration leads to an overproduction of reactive oxygen species (ROS) and a weakening of the body's antioxidant defense systems. researchgate.netfrontiersin.org This imbalance contributes to cellular and tissue damage that mimics natural aging. researchgate.netfrontiersin.org

A variety of antioxidant compounds have been tested in these models to counteract the effects of this compound. These antioxidants aim to mitigate oxidative damage and have shown promise in preclinical studies. researchgate.netnih.gov

Curcumin (B1669340): In a study on porcine and human kidney proximal tubule cell lines, curcumin treatment showed a protective effect against this compound-induced senescence. nih.gov It decreased the number of senescent cells, reduced markers of oxidative DNA damage, and lowered ROS production. nih.gov

Lactiplantibacillus plantarum TY-Y10: Both viable and heat-inactivated forms of this probiotic were found to alleviate oxidative stress in this compound-induced aging in mice. mdpi.com The treatment led to a decrease in malondialdehyde (an indicator of lipid peroxidation) and an increase in key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. mdpi.com

Diosgenin: This compound, when administered to rats with this compound-induced aging, demonstrated protective effects in the brain and liver by upregulating antioxidant enzymes like glutathione peroxidase-1 and superoxide dismutase-1. frontiersin.org

Other Antioxidants: Studies have also explored the effects of α-lipoic acid, L-carnitine, ascorbic acid, and grape seed-derived polyphenols, with some showing potential to prevent certain age-related changes. researchgate.netnih.gov For example, ascorbic acid co-administered with this compound in mice prevented a reduction in hippocampal neurogenesis. researchgate.net

Table 1: Effects of Antioxidant Treatments in this compound Aging Models

Antioxidant Model System Key Findings
Curcumin Porcine & Human Kidney Cells Decreased senescent cells, reduced oxidative DNA damage, lowered ROS. nih.gov
Lactiplantibacillus plantarum TY-Y10 Mice Decreased malondialdehyde, increased superoxide dismutase, catalase, and glutathione peroxidase. mdpi.com
Diosgenin Rats Upregulated glutathione peroxidase-1 and superoxide dismutase-1 in the brain and liver. frontiersin.org
Ascorbic Acid Mice Prevented this compound-induced reduction in hippocampal neurogenesis. researchgate.net

Lifestyle interventions, particularly physical exercise, have been investigated for their ability to counteract the neurodegenerative and metabolic effects of this compound-induced aging. nih.govaging-us.com Exercise is known to have anti-aging effects by improving metabolic efficiency, reducing inflammation, and increasing tolerance to oxidative stress. aging-us.commdpi.com

Research in this compound models has shown that exercise can:

Improve Cognitive Function: Moderate treadmill exercise in this compound-treated mice improved learning and memory, as demonstrated by better performance in the Morris water maze test. nih.gov

Offer Neuroprotection: Exercise has been shown to upregulate neuroprotective factors like brain-derived neurotrophic factor (BDNF) and repress apoptosis-related factors in the brain of aging models. nih.gov

Enhance Cardiac Health: In rats with this compound-induced aging, long-term swimming exercise improved cardiomyocyte arrangement and enhanced the expression of proteins involved in energy homeostasis, such as SIRT1. aging-us.com

Improve Skeletal Muscle Metabolism: In a comparative study, both exercise and caloric restriction showed benefits in this compound-treated rats. nih.gov Exercise was particularly effective at increasing skeletal muscle fatty acid oxidation during physical activity, while caloric restriction was superior in improving the muscle's antioxidative capacity by increasing superoxide dismutase 2 (SOD2) expression. nih.gov

Table 2: Effects of Exercise in this compound Aging Models

Intervention Model System Key Findings
Treadmill Exercise Mice Improved learning and memory; upregulated BDNF; repressed apoptosis factors. nih.gov
Swimming Exercise Rats Improved cardiomyocyte arrangement; enhanced SIRT1 expression. aging-us.com
Treadmill Exercise Rats Increased skeletal muscle fatty acid oxidation. nih.gov

This compound in Neurodegenerative Conditions (Beyond Aging Models)

Association with Alzheimer's Disease and Parkinson's Disease Pathogenesis

Chronic systemic administration of this compound is widely used to create animal models that mimic aspects of aging and neurodegeneration. mdpi.comnih.gov In the context of Alzheimer's disease (AD), high doses of this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and mitochondrial dysfunction, which are key pathological features of AD. semanticscholar.orgjmrionline.com this compound reacts non-enzymatically with amino acids to form advanced glycation end products (AGEs), which further promote oxidative stress and neuronal damage. mdpi.comsemanticscholar.orgjmrionline.com Studies in animal models have shown that chronic this compound exposure can lead to cognitive decline, cholinergic system dysfunction, and the pathological alterations of astrocytes, which are implicated in AD pathogenesis. mdpi.comnih.govmdpi.com

Epidemiological evidence has suggested a link between the consumption of milk and dairy products, a primary dietary source of this compound, and an increased risk of developing Parkinson's disease (PD). researchgate.net It is hypothesized that this compound can induce biochemical and neuropathological changes in neurons and astrocytes similar to those seen in PD. researchgate.net Dopaminergic neurons, which are primarily affected in PD, may be particularly vulnerable to this compound-induced damage due to their high susceptibility to oxidative stress. researchgate.net Mitochondrial dysfunction is a central element in both PD and this compound toxicity. researchgate.netmdpi.com Furthermore, some research suggests that in PD, an altered gut microbiome with more mucin-degrading bacteria could lead to increased brain uptake of galactose, contributing to oxidative stress and neurodegeneration. preprints.org

This compound as a "Brain Sugar" and Insulin-Independent Energy Source

This compound is sometimes referred to as "brain sugar" because it is a component of essential structural molecules in nervous tissue, such as cerebrosides and gangliosides, which are types of glycoproteins. intelligentsugar.infoitwreagents.com

A crucial aspect of this compound metabolism is its ability to serve as an energy source for the brain, independent of insulin (B600854). itwreagents.comdsgip.de While glucose uptake in many brain cells is insulin-dependent, this compound can be transported into brain cells via the insulin-independent GLUT3 transporter. nih.govjneurology.com Inside the neuron, it can be converted to glucose-1-phosphate via the Leloir pathway and subsequently enter glycolysis to produce energy. itwreagents.comjneurology.com

This insulin-independent energy supply is particularly relevant in neurodegenerative conditions like sporadic Alzheimer's disease, which is associated with brain insulin resistance and impaired glucose metabolism. dsgip.denih.gov In this state of "cerebral glucose hypometabolism," the brain's ability to use glucose for energy is compromised. jneurology.com By providing an alternative fuel source, this compound has the potential to bypass this deficit and support neuronal function. dsgip.deintelligentsugar.info Animal studies have shown that oral this compound treatment can prevent cognitive deficits in models of sporadic AD by serving as an alternative energy source. nih.govjneurology.com

Interactive Data Table: Enzymes in this compound Metabolism and Associated Deficiencies

EnzymeGeneDeficiency NamePrimary Consequence of DeficiencyKey Clinical Features
Galactose-1-Phosphate Uridylyltransferase GALTClassic Galactosemia (Type I)Accumulation of Galactose-1-Phosphate and GalactoseSevere neonatal symptoms (jaundice, hepatomegaly, vomiting), long-term complications
Galactokinase GALK1Galactokinase Deficiency (Type II)Accumulation of Galactose and GalactitolEarly-onset cataracts nih.govwikipedia.org
UDP-Galactose 4'-Epimerase GALEGALE Deficiency (Type III)Accumulation of UDP-Galactose, Galactose-1-PhosphateSpectrum from benign to severe generalized symptoms including cataracts metabolicsupportuk.orge-lactancia.org
Galactose Mutarotase (B13386317) GALMGALM Deficiency (Type IV)Impaired conversion of β-D-galactose to α-D-galactoseEarly-onset cataracts, often milder presentation researchgate.neteyewiki.org

This compound and Gut Microbiota Modulation

This compound is extensively utilized in research to establish animal models of aging and other pathologies, largely due to its ability to induce oxidative stress and chronic inflammation. plos.org A significant aspect of its mechanism of action involves the modulation of the gut microbiota, leading to a state of dysbiosis—an imbalance in the microbial community. plos.org This alteration of the gut microbiome is increasingly recognized as a critical factor in the pathophysiology of various age-related and inflammatory diseases.

Research across different animal models, including rodents, piglets, and even honeybees, consistently demonstrates that chronic administration of this compound significantly reshapes the composition and structure of the intestinal microbial community. nih.govresearchgate.netmdpi.com These changes are often linked to the host's health status, influencing everything from immune responses and metabolic function to the integrity of the intestinal barrier. plos.orgnih.govnih.gov

One of the most frequently reported findings is the alteration of the Firmicutes to Bacteroidetes (F/B) ratio, a key indicator of gut microbial balance. nih.govfrontiersin.org In many this compound-induced aging models, a decrease in this ratio is observed, characterized by a reduction in Firmicutes and an increase in Bacteroidetes. mdpi.comnih.gov This shift is significant, as a lower F/B ratio has been associated with inflammatory conditions and metabolic disorders. nih.gov For instance, in a this compound-induced aging model in mice with periodontitis, a decreased F/B ratio was linked to more severe alveolar bone inflammatory resorption and disruptions in the gut barrier. nih.gov Conversely, some studies report an increase in the F/B ratio. mdpi.comnih.gov

Beyond the phylum level, this compound induces specific changes at the genus and species level. For example, studies have noted a decrease in the abundance of beneficial, butyrate-producing bacteria. nih.govresearchgate.net Butyrate (B1204436) is a short-chain fatty acid (SCFA) crucial for maintaining gut health and has anti-inflammatory properties. nih.gov In honeybees, this compound exposure led to a decrease in butyrate levels, which was associated with senescence-like behaviors and a compromised gut barrier. nih.govasm.org

The modulation of gut microbiota by this compound has been directly implicated in the pathophysiology of several conditions:

Aging: The this compound-induced aging model reliably recapitulates key aspects of human aging. nih.gov The associated gut dysbiosis, characterized by an increase in pro-inflammatory bacteria like Proteobacteria and a decrease in beneficial microbes, contributes to the chronic low-grade inflammation ("inflammaging") seen in the elderly. plos.orgfrontiersin.org

Atopic Dermatitis (AD): In a mouse model of AD, this compound administration was found to restore gut microbiota profiles that had been altered by the disease. frontiersin.org Specifically, it increased the abundance of Bacteroidetes and decreased Firmicutes, reversing the changes seen in AD mice and leading to an improvement in symptoms. frontiersin.org It also reversed the increased levels of Prevotella and Ruminococcus and the decreased levels of Bacteroides observed in the AD model. frontiersin.org

Sepsis: this compound-induced dysbiosis, marked by a decrease in Firmicutes and an increase in Bacteroidota and Verrucomicrobiota, has been shown to worsen the severity of sepsis in mouse models. plos.org The compromised gut integrity resulting from this dysbiosis can lead to the translocation of bacteria into the bloodstream, triggering systemic inflammation. plos.org

Radiation-Induced Intestinal Injury: this compound can alter the gut microbiome's response to ionizing radiation. oup.com Following irradiation, this compound-treated mice showed a different microbial profile, with Firmicutes being the predominant phylum and the class Erysipelotrichia being most abundant, which may be beneficial for intestinal recovery. oup.com

The following tables summarize detailed research findings on the effects of this compound on gut microbiota composition in various animal models.

Table 1: Effect of this compound on Gut Microbiota at the Phylum Level

Animal Model This compound Effect on Phylum Abundance Associated Pathophysiology Reference
Mice ▲ Bacteroidota▼ Firmicutes▲ Verrucomicrobiota Aging, Sepsis plos.org
Mice ▲ Bacteroidetes▼ Firmicutes Atopic Dermatitis frontiersin.org
Mice ▲ Proteobacteria▲ Bacteroidota▼ Firmicutes Aging, Oxidative Stress frontiersin.org
Rats ▲ Bacteroidetes▼ Firmicutes Aging mdpi.comfrontiersin.org
Piglets ▼ Tenericutes▼ Erysipelotrichia (Class) Oxidative Stress, Reduced Growth researchgate.net
Mice ▲ Firmicutes▲ Tenericutes▼ Bacteroidetes▼ Proteobacteria▼ Deferribacteres Aging nih.gov

Data presented is based on this compound-induced models compared to control groups. ▲ Indicates an increase in relative abundance; ▼ indicates a decrease.

Table 2: Effect of this compound on Gut Microbiota at the Genus Level

Animal Model This compound Effect on Genus Abundance Associated Pathophysiology Reference
Mice ▼ Bacteroides▲ Prevotella▲ Ruminococcus Atopic Dermatitis frontiersin.org
Honeybees ▲ Lactobacillus Aging, Reduced Butyrate nih.gov
Mice ▼ Lactobacillus (non-irradiated)▲ Erysipelatoclostridium (non-irradiated) Radiation Injury Model oup.com
Mice ▲ Ligilactobacillus▲ Lactobacillus▲ Erysipelothrix▼ Bacteroides▼ Alistipes▼ Mucispirillum Aging nih.gov

Data presented is based on this compound-induced models compared to control groups. ▲ Indicates an increase in relative abundance; ▼ indicates a decrease. The effects can be context-dependent (e.g., presence of irradiation).

D Galactose Transport and Cellular Uptake Mechanisms

Intestinal D-Galactose Absorption

The absorption of dietary this compound primarily occurs in the small intestine. This process is mediated by specific transporter proteins embedded in the apical membrane of enterocytes, the epithelial cells lining the intestine.

The principal transporter responsible for the uptake of this compound from the intestinal lumen into the enterocytes is the sodium-glucose cotransporter 1 (SGLT1). researchgate.netmdpi.com SGLT1 is a member of the solute carrier family 5 (SLC5) and functions as a symporter, meaning it transports both this compound and sodium ions (Na+) into the cell simultaneously. solvobiotech.comuniprot.org This process is an example of secondary active transport, where the energy stored in the electrochemical gradient of Na+ across the cell membrane drives the transport of this compound against its concentration gradient. rsc.orgcambridge.org The stoichiometry of this transport is typically two sodium ions for every one molecule of this compound. uniprot.org

SGLT1 exhibits a high affinity for both D-glucose and this compound, making it a crucial component for the absorption of these key monosaccharides from digested carbohydrates. mdpi.comsolvobiotech.com Once inside the enterocyte, this compound accumulates and subsequently exits the cell across the basolateral membrane into the bloodstream via facilitated diffusion, a process primarily mediated by the glucose transporter 2 (GLUT2). mdpi.comgenome.jp The Na+/K+-ATPase pump, located on the basolateral membrane, actively transports Na+ out of the cell, maintaining the low intracellular sodium concentration necessary to power SGLT1-mediated transport. rsc.org

Table 1: Key Transporters in Intestinal this compound Absorption

Transporter Location Function Transport Mechanism
SGLT1 Apical membrane of enterocytes Uptake of this compound and D-glucose from the intestinal lumen Secondary active transport (Na+ symport)
GLUT2 Basolateral membrane of enterocytes Exit of this compound, D-glucose, and fructose (B13574) from the enterocyte into the bloodstream Facilitated diffusion
Na+/K+-ATPase Basolateral membrane of enterocytes Maintains the Na+ gradient to drive SGLT1 activity Primary active transport

The efficiency of this compound transport via SGLT1 is not static but is subject to complex regulation at multiple levels, ensuring that the absorptive capacity of the intestine matches the dietary intake of sugars. This regulation involves intricate signaling pathways and post-transcriptional modifications of the transporter protein.

Several intracellular signaling pathways have been implicated in the short-term regulation of SGLT1 activity. These pathways can rapidly modulate the number and activity of SGLT1 transporters at the apical membrane.

Protein Kinase C (PKC): Activation of PKC has been shown to decrease the maximal rate of SGLT1-mediated transport. rsc.orgresearchgate.net This effect is often associated with a reduction in the number of SGLT1 transporters in the plasma membrane, suggesting that PKC may promote the removal of transporters from the cell surface through endocytosis. rsc.orgnih.gov

Protein Kinase A (PKA): In contrast to PKC, activation of PKA generally leads to an increase in SGLT1 activity. rsc.orgresearchgate.net This stimulation is linked to an increase in the number of SGLT1 transporters in the plasma membrane, likely through the promotion of their insertion (exocytosis) into the membrane. researchgate.net

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways, including p38 MAPK, JNK, and ERK1/2, have also been identified as regulators of intestinal sugar transport. rsc.orgresearchgate.net Studies have shown that endotoxins like lipopolysaccharide (LPS) can inhibit this compound absorption by activating these MAPK pathways, which in turn can lead to a reduction in SGLT1 protein levels. researchgate.netnih.gov

Beyond the immediate effects of signaling cascades, the expression and function of SGLT1 are also controlled at the post-transcriptional level. This involves mechanisms that affect the stability and translation of SGLT1 mRNA, as well as the trafficking and degradation of the SGLT1 protein.

One key player in the post-transcriptional regulation of SGLT1 is the regulatory protein RS1. physoc.org RS1 can inhibit SGLT1 activity by modulating the trafficking of vesicles containing SGLT1 to the brush border membrane. rsc.org Specifically, RS1 is thought to interfere with the exocytotic pathway, thereby reducing the number of functional transporters at the cell surface. rsc.org This type of regulation allows for a more sustained adaptation to changes in dietary sugar intake. physiology.orgphysiology.org Furthermore, the stability of SGLT1 mRNA can be influenced by factors such as cyclic AMP (cAMP), which has been shown to increase the half-life of the SGLT1 transcript, leading to higher protein expression. nih.gov

Regulation of this compound Transport

Cellular Uptake and Distribution

Following its absorption into the bloodstream, this compound is distributed throughout the body to various tissues and cells. Cellular uptake of this compound from the circulation is also a transporter-mediated process. While SGLT1 is primarily associated with intestinal and renal transport, other glucose transporters (GLUTs) can also facilitate the uptake of this compound into different cell types. For instance, GLUT2, in addition to its role in the basolateral membrane of enterocytes, is also expressed in the liver, pancreas, and brain, where it can mediate galactose uptake. nih.gov

Once inside the cells, this compound can be metabolized through the Leloir pathway to produce glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The efficiency of this compound uptake and its subsequent metabolic fate vary significantly among different cell types, depending on their specific transporter expression and enzymatic machinery. nih.govplos.org Studies have shown that galactose functionalized nanoparticles can be used for targeted delivery to cancer cells that overexpress galactose receptors, highlighting the role of specific uptake mechanisms in cellular distribution. nih.govacs.org

This compound Binding Proteins (e.g., MglB)

In bacteria, such as Escherichia coli, the transport of this compound is often initiated by a high-affinity periplasmic binding protein. A well-characterized example is the this compound/methyl-galactoside binding protein, MglB. unam.mxcreativebiolabs.net MglB is a component of the MglABC transporter system, which is an ATP-binding cassette (ABC) transporter. drugbank.comuniprot.org

MglB resides in the periplasmic space and is responsible for capturing this compound with high specificity and affinity. unam.mx Upon binding to this compound, MglB undergoes a conformational change that allows it to interact with the transmembrane components of the MglAC transporter. This interaction triggers the translocation of this compound across the inner bacterial membrane into the cytoplasm, a process that is energized by the hydrolysis of ATP. drugbank.com In addition to its role in transport, the ligand-bound form of MglB also interacts with the Trg chemoreceptor to mediate chemotaxis towards galactose. unam.mxuniprot.org

Analytical Methodologies for D Galactose Quantification and Isotopic Tracing

Enzymatic Assays for D-Galactose Measurement

Enzymatic assays offer a relatively simple and rapid approach for this compound quantification. abcam.com These methods leverage the high specificity of enzymes that act on this compound to produce a measurable signal.

Enzymatic assays for this compound commonly rely on one of two enzymes: galactose oxidase or galactose dehydrogenase. The galactose oxidase method results in the production of hydrogen peroxide, which can then be measured using a colorimetric or fluorometric probe. abcam.comsigmaaldrich.com

A more prevalent method utilizes galactose dehydrogenase (Gal-DH). r-biopharm.com In this reaction, Gal-DH specifically oxidizes the β-anomer of this compound to D-galactonic acid, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. r-biopharm.comcloudfront.net The amount of NADH produced is directly proportional to the initial this compound concentration and can be quantified by measuring the increase in absorbance at 340 nm (spectrophotometry). r-biopharm.comamazonaws.com To accelerate the assay, which can be slow due to the low natural rate of mutarotation between the α- and β-anomeric forms of this compound, the enzyme galactose mutarotase (B13386317) is often included. cloudfront.netmegazyme.com This enzyme rapidly interconverts α-D-galactose to the β-D-galactose form that is recognized by Gal-DH. cloudfront.netmegazyme.com

Fluorometric detection offers enhanced sensitivity. abcam.com In these assays, the oxidation of galactose by an enzyme like galactose oxidase generates a product that reacts with a specific probe to produce a fluorescent signal (e.g., at an excitation/emission of 535/587 nm). abcam.comsigmaaldrich.com Fluorometric assays can detect this compound in the low nanomole range. sigmaaldrich.com An alternative spectrophotometric approach involves using the coenzyme analog thio-NAD+ in place of NAD+. The resulting thio-NADH can be measured in the visible spectrum at 405 nm, which allows the use of standard microplate readers instead of UV spectrophotometers. amazonaws.com

Table 1: Comparison of Enzymatic Detection Methods for this compound
Detection MethodPrincipleTypical WavelengthLinear Range (Example)Key Features
Spectrophotometric (UV)Measures NADH absorbance following Gal-DH catalyzed oxidation of this compound. r-biopharm.comcloudfront.net340 nm megazyme.com4 to 80 µg of this compound per assay. megazyme.comWell-established, specific when coupled with Gal-DH. r-biopharm.comcloudfront.net
Spectrophotometric (Visible)Uses thio-NAD+ instead of NAD+, measures thio-NADH absorbance. amazonaws.com405 nm amazonaws.comAccuracy of 5 µM for galactose. amazonaws.comCompatible with standard microplate readers, avoids UV range. amazonaws.com
FluorometricEnzymatic oxidation product reacts with a probe to generate fluorescence. abcam.comEx/Em 535/587 nm abcam.com10 to 100 µM for fluorimetric assays. assaygenie.comHigh sensitivity, suitable for low concentration samples. abcam.comsigmaaldrich.com

Despite their convenience, enzymatic assays are known to have significant limitations, primarily the overestimation of this compound concentrations, particularly in complex biological samples like human plasma. oup.comnih.gov Studies comparing results from enzymatic assays with those from more definitive methods like gas chromatography-mass spectrometry (GC-MS) have shown that enzymatic methods can yield results that are 3- to 18-fold higher. oup.comnih.gov

This discrepancy is attributed to the presence of unidentified interfering substances in the sample matrix that also react in the assay, leading to erroneously high readings. oup.com This is especially problematic when measuring the very low basal concentrations of this compound in plasma. oup.com Another known interference is L-arabinose, which can also be oxidized by galactose dehydrogenase, leading to a false positive signal if present in the sample. r-biopharm.com In the context of amperometric biosensors that use glucose oxidase, high, non-physiological concentrations of this compound have been shown to cause interference. nih.gov The enzyme galactose oxidase itself is not strictly specific to this compound and can act on other substrates, which can be a source of error. researchgate.net

Table 2: Limitations and Interferences in Enzymatic this compound Assays
Limitation/InterferenceDescriptionAffected Assay TypeReference
OverestimationEnzymatic methods can yield significantly higher this compound values compared to GC-MS, especially at low concentrations in plasma. oup.comnih.govGalactose Dehydrogenase Assays oup.comnih.gov
Interfering SubstancesUnidentified substances in biological fluids (e.g., plasma) can react in the assay, leading to falsely elevated results. oup.comGalactose Dehydrogenase Assays oup.com
L-ArabinoseCo-determined by galactose dehydrogenase, leading to inaccurate this compound quantification if present. r-biopharm.comGalactose Dehydrogenase Assays r-biopharm.com
Substrate Non-SpecificityGalactose oxidase can oxidize other primary alcohols, not just this compound, which can lead to false positives if these are present. researchgate.netGalactose Oxidase Assays researchgate.net

Stable-Isotope Dilution Methods for this compound Turnover Studies

Stable-isotope dilution analysis coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a highly sensitive and specific method for quantifying this compound in biological samples and for studying its in vivo turnover. oup.comnih.govnih.gov This approach overcomes the limitations of traditional enzymatic assays, which can be prone to interference and may overestimate this compound concentrations, especially at low levels. oup.comnih.gov

The general principle involves adding a known amount of a stable-isotope-labeled internal standard, such as D-[¹³C]galactose, to a plasma sample. oup.comnih.gov A significant challenge in analyzing plasma this compound is the presence of much higher concentrations of D-glucose. This is typically addressed by enzymatically removing D-glucose using glucose oxidase before analysis. oup.comnih.gov After purification, the sample is derivatized to make the sugars volatile for GC-MS analysis. The aldononitrile pentaacetate derivative is commonly used for this purpose. oup.comnih.govnih.gov By monitoring specific ions for both the naturally occurring (¹²C) and the labeled (¹³C) this compound, the concentration of endogenous this compound can be accurately determined based on the isotope ratio. oup.comnih.gov

This method offers excellent linearity and repeatability, with a low limit of quantification, making it possible to measure the very low concentrations of this compound found in the plasma of healthy individuals. oup.comnih.gov

D-[¹³C]galactose, particularly D-[1-¹³C]galactose and D-[U-¹³C₆]galactose, serves as an essential tracer in metabolic studies. oup.comnih.gov In turnover studies, a primed continuous infusion of D-[¹³C]galactose is administered to a subject. oup.comnih.gov This allows researchers to achieve a steady state of ¹³C enrichment in the plasma this compound pool. By measuring this enrichment, the rate of appearance (Ra) of endogenous this compound can be calculated. oup.com This provides a quantitative measure of the body's own production of this compound.

The use of D-[1-¹³C]galactose has been successfully applied to trace the incorporation of the ¹³C label into various galactose metabolites in erythrocytes, including galactose-1-phosphate and galactitol. nih.gov This allows for a more comprehensive understanding of galactose metabolism and the metabolic fate of endogenously produced galactose.

A study on lymphoblasts from galactosemic patients utilized both 1-¹³C and 2-¹³C galactose to investigate the metabolic pathways. The ¹³C-labeled metabolites were identified and quantified using nuclear magnetic resonance, providing insights into how these cells metabolize galactose. researchgate.net

Table 1: Applications of D-[¹³C]Galactose in Turnover Studies

Application Methodology Key Findings Reference
Endogenous this compound Turnover Primed continuous infusion of D-[1-¹³C]galactose in healthy volunteers. Achieved a stable steady state of ¹³C enrichment in plasma this compound, allowing for the estimation of the rate of appearance of endogenous this compound. oup.com
Metabolite Tracing in Erythrocytes In vivo turnover study with D-[1-¹³C]galactose. Successfully traced the incorporation of the ¹³C label into erythrocyte galactose metabolites like galactose-1-phosphate and galactitol. nih.gov
Galactose Metabolism in Galactosemia Incubation of lymphoblasts from galactosemic patients with 1- or 2-¹³C galactose. Identified and quantified ¹³C-labeled metabolites using NMR, revealing how GALT-deficient cells process galactose. researchgate.net
Endogenous Galactose Release in Galactosemia Primed continuous infusion of D-[1-¹³C]galactose in non-Q188R homozygous galactosemic patients. Patients with low residual GALT activity showed a similar pattern of increased endogenous galactose release, regardless of their specific genetic variant. nih.gov

A key application of stable-isotope dilution methods is the assessment of endogenous this compound production. This is particularly significant for patients with classical galactosemia, who exhibit long-term complications despite strict dietary restriction of galactose. nih.govnih.gov The presence of galactose metabolites in these patients suggests an internal source of galactose.

Studies using D-[1-¹³C]galactose infusion have confirmed that the human body does indeed synthesize its own galactose. nih.govnih.gov Research has shown that both healthy individuals and patients with galactosemia produce significant amounts of galactose endogenously. nih.gov In galactosemic patients, the rate of endogenous galactose release has been found to decrease with age. researchgate.net

These findings are crucial as they indicate that endogenous production may be a significant factor in the pathophysiology of galactosemia's long-term complications. nih.gov The ability to accurately quantify this endogenous production provides a deeper understanding of the disease and may inform future therapeutic strategies.

Table 2: Endogenous this compound Formation Rates

Subject Group Method Finding Reference
Healthy Adults D-[1-¹³C]galactose dilution Rate of appearance of endogenous this compound in plasma was estimated at 0.17 μmol · kg body weight⁻¹ · h⁻¹. oup.com
Galactosemic Patients (Q188R homozygous) D-[1-¹³C]galactose infusion Release of galactose from endogenous sources decreased with age, ranging from 4.6 to 2.0 μmol/kg body weight per hour. researchgate.net
Normal Men and Galactosemic Patients Continuous intravenous infusion of isotopically labelled galactose Rate of synthesis ranged from 0.53-1.05 mg/kg per hour in both groups. nih.gov
Non-Q188R Homozygous Galactosemic Patients Primed continuous infusion of D-[1-¹³C]galactose All patients with residual GALT activity <1.5% of control showed a comparable pathological pattern of increased endogenous galactose release. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to study the structure and dynamics of molecules in solution. In this compound research, both ¹H, ¹³C, and ¹⁹F NMR have been employed to investigate various aspects of its biology and chemistry.

¹H and ¹³C NMR are fundamental for characterizing the structure of this compound and its derivatives. researchgate.netmdpi.com These techniques can distinguish between the α and β anomers of this compound, which are the two cyclical forms that exist in equilibrium in solution. researchgate.net Detailed NMR studies have been crucial for identifying the chemical shifts of the different carbon and proton atoms in the galactose molecule, including its furanose and pyranose ring forms. mdpi.com This detailed structural information is essential for understanding how this compound interacts with other molecules, such as enzymes and receptors.

¹⁹F NMR has been used as a probe to study conformational changes in proteins that bind to this compound. In one study, the E. coli this compound and D-glucose receptor was labeled with fluorine. The ¹⁹F NMR spectra revealed that the binding of this compound triggers a significant, global structural change in the receptor protein. nih.gov This demonstrates the utility of NMR in elucidating the molecular mechanisms of ligand-receptor interactions.

Furthermore, NMR has been instrumental in metabolic studies. For instance, solid-state NMR was used to show that in the yeast Kluyveromyces lactis, only the β-anomer of galactose is transported into the cells. researchgate.net In another application, ¹³C NMR was used to identify and quantify ¹³C-labeled metabolites in lymphoblasts from galactosemic patients who were incubated with ¹³C-labeled galactose, providing direct insight into the metabolic pathways in these cells. researchgate.net

Advanced Applications and Research Directions of D Galactose Derivatives

D-Galactose in Biosensor Development

The precise and rapid quantification of this compound is critical in clinical diagnostics, particularly for conditions like galactosemia, and in the food industry for quality control. ul.ied-nb.info This has spurred the development of various biosensors that leverage the high specificity of enzymes that interact with this compound. These analytical devices convert a biological response into a measurable signal, offering advantages such as speed, sensitivity, and cost-effectiveness over traditional methods like chromatography. d-nb.info

The most common enzyme utilized in these biosensors is Galactose Oxidase (GaOx). d-nb.infoacs.org This enzyme catalyzes the oxidation of this compound to D-galacto-hexodialdose, with the concurrent reduction of molecular oxygen to hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net The detection of this H₂O₂ product, typically through electrochemical methods, forms the basis for many amperometric galactose biosensors. acs.orgjecst.org

Electrochemical Biosensors:

Amperometric biosensors are the most widely studied type for galactose detection. d-nb.info They work by measuring the current generated from the oxidation of H₂O₂ at an electrode surface. acs.org To enhance performance and overcome challenges like interference from other electroactive species (e.g., ascorbic acid, uric acid) and the high oxidation potential of H₂O₂, researchers have developed various modifications. d-nb.infoacs.org These include:

Mediators: Incorporating electron mediators like Prussian blue or osmium complexes can lower the operating potential, thus reducing interference and improving selectivity. ul.ieacs.org

Nanomaterials: The use of multi-walled carbon nanotubes (MWCNTs) or gold nanoparticles (GNPs) can increase the electrode's surface area and enhance sensitivity. d-nb.infoacs.org

Immobilization Matrices: Enzymes like GaOx are often immobilized on the electrode surface using biocompatible polymers such as chitosan (B1678972) or within matrices like laponite clay to ensure stability and reusability. acs.orgnih.govsci-hub.se

Recent research has focused on creating disposable, strip-type biosensors using screen-printed carbon electrodes (SPCEs) for point-of-care testing. acs.orgjecst.org These devices offer a low-cost, user-friendly format for rapid galactose measurement. jecst.org For instance, a biosensor developed using an SPCE modified with Prussian blue, chitosan, and gold nanoparticles demonstrated a linear detection range of 0.025 to 10 mM, which is suitable for plasma analysis. acs.org Another approach involved immobilizing GaOx on functionalized ZnO nanorods, resulting in a potentiometric biosensor with a wide linear range and high sensitivity. scispace.com

Interactive Data Table: Performance of Amperometric this compound Biosensors

Electrode Modification/SystemEnzyme/ProteinLinear RangeDetection LimitResponse TimeSample MatrixReference
Screen-Printed Carbon Electrode (SPCE) with Prussian Blue, Chitosan, Gold NanoparticlesGalactose Oxidase (GaOx)0.025–10 mM0.05 mM (drop-cast)Not SpecifiedPlasma acs.org
Poly(glycidyl methacrylate-co-vinylferrocene) FilmGalactose Oxidase (GaOx)2–20 M0.1 mM5 sNot Specified researchgate.net
Laponite Clay Film on Platinum ElectrodeGalactose Oxidase (GaOx)1.0 µM–1.6 mM1.0 µM~5 sNot Specified nih.gov
Polymer-Modified Platinized Carbon Electrode (Flow Injection Analysis)Galactose Oxidase (GaOx)Up to 6.0 mM50.0 µMNot SpecifiedHuman Plasma d-nb.info
Osmium-Complex Modified Redox Polymer on Glassy Carbon ElectrodeGalactose Oxidase (GaOx)Not SpecifiedNot SpecifiedNot SpecifiedDairy Products ul.ie
Disposable Strip-Type SPCE with K₃Fe(CN)₆ MediatorGalactose Oxidase (GaOx)0–400 µMNot Specified<17 sBuffer jecst.org

Fluorescent Biosensors:

An alternative to electrochemical detection is fluorescence-based sensing. These biosensors often utilize the this compound/D-glucose-binding protein (GGBP) from Escherichia coli. mdpi.comnih.govresearchgate.net This protein undergoes a significant conformational change upon binding to galactose or glucose. mdpi.comresearchgate.net By labeling the GGBP with environmentally sensitive fluorescent dyes (fluorophores), this structural change can be translated into a measurable change in fluorescence intensity or through Förster resonance energy transfer (FRET). researchgate.netwikipedia.org

Researchers have engineered mutant forms of GGBP to optimize the attachment of fluorophores at sites that experience the greatest environmental change upon sugar binding. nih.gov For example, biosensors have been developed using GGBP conjugated with long-wavelength Nile Red derivatives, which fluoresce in a spectral window where interference from biological tissue is minimal, making them suitable for potential in-vivo applications like continuous glucose monitoring. nih.gov Another design used a GGBP mutant labeled with acrylodan and rhodamine, where glucose binding altered the distance between the fluorophores, leading to a change in FRET. researchgate.net

Future Perspectives in this compound Research

The unique biological roles and chemical properties of this compound and its derivatives continue to drive research in diverse scientific fields, from medicine to materials science and biotechnology. Future research is poised to build upon current knowledge to unlock new applications and a deeper understanding of glycobiology.

Targeted Drug Delivery and Theranostics:

A major area of future research lies in the refinement of galactose-based drug delivery systems. mdpi.com Since specific cell types, such as hepatocytes (liver cells) and certain cancer cells, have receptors that recognize galactose, this sugar serves as an ideal targeting ligand. mdpi.comnih.gov Future work will likely focus on:

Developing Novel Nanocarriers: Creating more sophisticated nanostructures, such as dendrimers, liposomes, and hydrogels, that are functionalized with galactose for enhanced drug loading, stability, and targeted release. mdpi.comacs.orgfrontiersin.org The use of galactosylated dendrimers for delivering anticancer drugs like Paclitaxel has already shown promise in cell line studies. mdpi.com

Theranostics: Combining diagnostic and therapeutic functions into a single agent. Galactose-based systems can be designed to carry both an imaging agent and a therapeutic drug, allowing for simultaneous diagnosis, treatment monitoring, and targeted therapy. mdpi.com

Prodrug Development: Expanding the library of galactosylated prodrugs that can target specific cells or tissues, thereby increasing drug efficacy and reducing systemic side effects. mdpi.comontosight.ai This is particularly relevant for treating liver diseases and certain cancers. nih.govresearcher.life

Glycobiology and Disease Modeling:

This compound derivatives are invaluable tools for studying the complex world of glycans and their roles in health and disease. ontosight.aiontosight.ai Future research directions include:

Probing Glycosylation: Designing advanced galactose-based molecular probes to investigate glycosylation pathways and carbohydrate-protein interactions in real-time within living systems. ontosight.ainih.gov

Understanding Disease Mechanisms: While high doses of this compound are used to induce models of aging and oxidative stress in research, lower concentrations have been associated with beneficial effects. mdpi.comoup.comnih.gov Future studies will aim to further elucidate the precise mechanisms by which this compound modulates cellular processes like redox homeostasis and mitochondrial function, which could offer insights into age-related diseases and potential protective strategies. oup.com

Therapeutic Intervention in Glycosylation Disorders: Investigating this compound supplementation as a treatment for certain Congenital Disorders of Glycosylation (CDG). researchgate.net Studies on TMEM165-CDG, a disease affecting glycosylation, have shown that this compound can partially rescue some defects, although its effects are not as comprehensive as other treatments like manganese chloride. nih.gov Further research is needed to understand its full therapeutic potential and limitations for these rare genetic diseases. researchgate.netnih.gov

Biotechnology and Biofuels:

The potential of galactose extends to industrial biotechnology. As a component of plant cell walls in the form of galactan, it represents a source of biomass for biofuel production. rug.nl A significant breakthrough was the identification of the GALS1 enzyme in Arabidopsis thaliana, which can increase the galactan content in plant cell walls. rug.nl Future research will likely focus on metabolic engineering to optimize the production of galactose-rich biomass in plants, providing a sustainable and cost-effective feedstock for advanced biofuels. rug.nl This could play a crucial role in the transition to cleaner energy sources. rug.nl

Q & A

Q. How should researchers document this compound experimental procedures to ensure reproducibility?

  • Methodological Answer : Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry: specify this compound source (CAS: 59-23-4), administration protocols (dose/route/duration), and analytical techniques (e.g., ROS detection via fluorescent probes). Include raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.